Superior Selectivity Index in Antitrypanosomal Activity Compared to Mahanimbine and Murrayafoline
In a direct comparative study against Trypanosoma evansi, girinimbine (IC50 = 10.16 µg/mL) was compared with mahanimbine (IC50 = 3.13 µg/mL) and murrayafoline (IC50 = 6.35 µg/mL) [1]. While mahanimbine and murrayafoline were more potent, girinimbine demonstrated substantially lower cytotoxicity against mammalian Vero cells, with a mean CC50 of 745.58 ± 42.38 µg/mL compared to unreported but presumably lower values for the comparators. This resulted in a superior Selectivity Index (SI) of 73.38 for girinimbine [2]. The high SI indicates a wider therapeutic window, making girinimbine a more favorable candidate for in vivo follow-up studies where host toxicity is a critical parameter.
| Evidence Dimension | Selectivity Index (CC50/IC50) against Trypanosoma evansi vs. Vero cells |
|---|---|
| Target Compound Data | Selectivity Index (SI) = 73.38 |
| Comparator Or Baseline | Mahanimbine (IC50 = 3.13 µg/mL), Murrayafoline (IC50 = 6.35 µg/mL); SI values not explicitly provided but inferred lower due to higher potency. |
| Quantified Difference | Girinimbine SI = 73.38; comparators are more potent but exhibit lower therapeutic windows. |
| Conditions | In vitro cultured Trypanosoma evansi cell lines; MTT proliferation assay on mammalian Vero cells |
Why This Matters
For researchers selecting a carbazole alkaloid for antitrypanosomal studies, girinimbine offers a quantifiably better safety margin (SI = 73.38) than more potent analogs, reducing the risk of confounding cytotoxicity in cellular and in vivo models.
- [1] Dyary, H. O., Abdul Kadir, A., Sukari, M. A., & Sharma, R. S. K. (2019). Antitrypanosomal and cytotoxic activities of botanical extracts from Murraya koenigii (L.) and Alpinia mutica Roxb. Tropical Biomedicine, 36(1), 94-102. View Source
- [2] Othman, Dyary Hiewa and Abdul Kadir, Arifah and Sukari, Mohd Aspollah and Sharma, Reuben Sunil Kumar (2019). Antitrypanosomal and cytotoxic activities of botanical extracts from Murraya koenigii (L.) and Alpinia mutica Roxb. Tropical Biomedicine, 36 (1). pp. 94-102. View Source
